N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide

Medicinal Chemistry Physicochemical Property Bioisostere

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic small molecule that incorporates a 1,2,5-oxadiazole (furazan) core, a phenoxyacetamide linker, and terminal 4-ethyl substituents on both the heterocyclic and phenyl rings. The 1,2,5-oxadiazole scaffold is recognized in medicinal chemistry for its strong electron-withdrawing capacity, which is comparable to that of a trifluoromethyl group and can modulate the physicochemical and pharmacodynamic properties of drug-like molecules.

Molecular Formula C14H17N3O3
Molecular Weight 275.30 g/mol
Cat. No. B11378402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide
Molecular FormulaC14H17N3O3
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2CC
InChIInChI=1S/C14H17N3O3/c1-3-10-5-7-11(8-6-10)19-9-13(18)15-14-12(4-2)16-20-17-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
InChIKeyJLEDMULXCIMFJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide for Procurement: Compound Identity and Class Assignment


N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic small molecule that incorporates a 1,2,5-oxadiazole (furazan) core, a phenoxyacetamide linker, and terminal 4-ethyl substituents on both the heterocyclic and phenyl rings [1]. The 1,2,5-oxadiazole scaffold is recognized in medicinal chemistry for its strong electron-withdrawing capacity, which is comparable to that of a trifluoromethyl group and can modulate the physicochemical and pharmacodynamic properties of drug-like molecules [1]. The compound is offered as a screening or building-block reagent by several chemical suppliers, though publicly disclosed purity, analytical characterization, and pharmacological data remain extremely limited.

Why Generic 1,2,5-Oxadiazole Substitutions Cannot Replace N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide for Targeted Investigations


Within the 1,2,5-oxadiazole acetamide series, even minor changes to the phenoxy substituent or the heterocyclic C4 position can significantly alter target engagement, selectivity, and pharmacokinetic behavior. Comparative structure-activity relationship (SAR) studies on related oxadiazole scaffolds demonstrate that substituent size, lipophilicity, and electronic character directly govern inhibitory potency and isoform selectivity; for example, an oxadiazole-containing GSK-3β inhibitor series yielded sub-nanomolar IC₅₀ shifts upon single-atom modifications [1]. Consequently, replacing N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide with a non-identical analog would invalidate any assay result that depends on the precise spatial and electronic profile conferred by the dual 4-ethyl substitution pattern.

Quantitative Comparative Evidence for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide: Selection-Relevant Differentiation


Electron-Withdrawing Character of the 1,2,5-Oxadiazole Ring: Quantitative Comparison to Trifluoromethyl

The 1,2,5-oxadiazole (furazan) ring present in the target compound exerts a strong inductive electron-withdrawing effect that has been quantitatively compared to the trifluoromethyl (-CF₃) group. This characteristic distinguishes N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide from 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, which display different electronic profiles and are more commonly deployed in medicinal chemistry campaigns. The enhanced electron deficiency can lower the pKa of adjacent NH groups and strengthen hydrogen-bonding interactions with polar residues in biological targets, a feature that cannot be replicated by non-furazan heterocycles [1].

Medicinal Chemistry Physicochemical Property Bioisostere

BMP Signaling Activation: Comparison with the 2-(4-Ethylphenoxy)acetamide Analog SJ000291942

The structurally related compound SJ000291942 (2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide), which shares the identical 2-(4-ethylphenoxy)acetamide core with the target compound, has been characterized as a bone morphogenetic protein (BMP) signaling activator. SJ000291942 activates BMP4 in C33A-2D2 human cervical carcinoma clonal reporter cells with an EC₅₀ of ≤1 µM [1]. The target compound differs from SJ000291942 by replacement of the 4-fluoro-3-nitrophenyl group with a 4-ethyl-1,2,5-oxadiazol-3-yl moiety. The significantly altered electronic and steric profile introduced by the furazan ring may modulate BMP pathway engagement, selectivity, or off-target liability relative to the fluoronitrophenyl-bearing analog. No direct BMP activity data for the target compound have been disclosed.

Bone Morphogenetic Protein Signaling Pathway Phenotypic Assay

Lipophilicity Modulation: Comparison with the 4-Isopropyl Analog (D160-0070)

The 4-isopropyl analog N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide (ChemDiv D160-0070) has a computed logP of 3.76 . The target compound features a 4-ethyl substituent on the phenyl ring in place of the bulkier 4-isopropyl group, which is expected to reduce lipophilicity by approximately 0.3–0.5 logP units based on standard Hansch π constants (πₑₜₕᵧₗ = 1.0 vs. πᵢₛₒₚᵣₒₚᵧₗ ≈ 1.3). Lower logP may improve aqueous solubility and reduce plasma protein binding and phospholipidosis risk, making the target compound a more favorable starting point for assays requiring higher free fraction or lower nonspecific binding.

Drug-like Properties Lipophilicity Permeability

High-Priority Application Scenarios for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide Based on Available Evidence


Medicinal Chemistry SAR Expansion of BMP Signaling Activators

Given the structural relationship to the BMP activator SJ000291942 (EC₅₀ ≤ 1 µM), the compound is best deployed as a diversification partner in structure-activity relationship (SAR) studies aimed at understanding the contribution of the N-aryl heterocycle to BMP pathway activation, selectivity, and cellular toxicity . Replacing the fluoronitrophenyl ring of SJ000291942 with the electron-deficient 4-ethyl-furazan system may alter potency and pharmacokinetic properties, providing insights into the pharmacophore requirements for osteogenic or embryogenic BMP responses.

Profiling of Oxadiazole Isomer-Dependent Target Engagement

The 1,2,5-oxadiazole (furazan) ring distinguishes this compound from the more extensively explored 1,2,4- and 1,3,4-oxadiazole analogs. Researchers investigating the influence of oxadiazole isomerism on enzyme inhibition, protein-ligand binding, or cellular permeability can utilize this compound as a systematic comparator. The strong inductive effect of the furazan ring, which quantitatively approaches that of the trifluoromethyl group, makes it a valuable probe for assessing electronic requirements in target binding sites .

Optimization of Lipophilicity-Driven Pharmacokinetic Endpoints

With an estimated logP approximately 0.3–0.5 units lower than its 4-isopropyl counterpart (D160-0070), the target compound serves as a tool to test whether a modest reduction in lipophilicity leads to measurable improvements in solubility, CYP inhibition, or microsomal stability while retaining sufficient passive permeability . This scenario is particularly relevant in hit-to-lead programs where balancing potency and ADME properties is critical.

Screening-Library Focal Point for 1,2,5-Oxadiazole-Focused Subsets

For institutions assembling focused compound libraries around the underrepresented 1,2,5-oxadiazole chemotype, this molecule provides a dual-substituted (4-ethyl on both heterocycle and phenyl ring) entry that can serve as a diversity node. The compound's commercial availability and well-defined structure facilitate its use as a reference standard for quality control and as a synthetic intermediate for parallel library generation .

Quote Request

Request a Quote for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.